molecular formula C19H18N2O4S B5089529 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one

2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No. B5089529
M. Wt: 370.4 g/mol
InChI Key: VLBILZHNDXZFJM-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one is a thiazolidine-based compound that has been studied for its potential application in various scientific research areas. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one possesses various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one in lab experiments include its potential application in various scientific research areas and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to fully elucidate its therapeutic potential.

Future Directions

There are several future directions for the study of 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its therapeutic effects. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, studies can be conducted to explore the potential application of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one has been achieved using various methods. One such method involves the reaction of 2-(2-methoxyphenoxy)ethanol with 2-bromo-1-(2-formylphenyl)ethanone followed by the reaction with thiosemicarbazide to yield the desired product. Another method involves the reaction of 2-(2-methoxyphenoxy)ethanol with 2-bromo-1-(2-nitrophenyl)ethanone followed by the reduction of the nitro group using palladium on carbon and hydrogen gas to yield the final product.

Scientific Research Applications

2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one has been studied for its potential application in various scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential application in the treatment of diabetes and Alzheimer's disease.

properties

IUPAC Name

(5Z)-2-amino-5-[[2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-15-8-4-5-9-16(15)25-11-10-24-14-7-3-2-6-13(14)12-17-18(22)21-19(20)26-17/h2-9,12H,10-11H2,1H3,(H2,20,21,22)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBILZHNDXZFJM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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